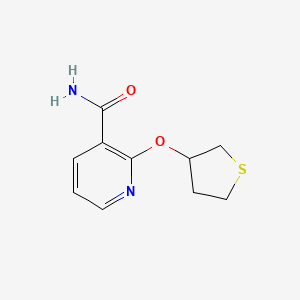

![molecular formula C13H21NO3 B2532327 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 2320955-55-1](/img/structure/B2532327.png)

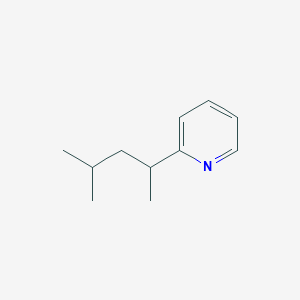

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2,5-dimethylfuran . 2,5-dimethylfuran is a heterocyclic compound that contains a furan substituted with methyl groups at positions 2 and 5 .

Synthesis Analysis

In a related compound, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO), was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another study synthesized 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide, and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Molecular Structure Analysis

The molecular structure of these compounds was established experimentally by EI-MS, FT-IR, 1H, and 13C NMR spectral studies .Chemical Reactions Analysis

In a study, a renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques such as XRD, N2 adsorption–desorption isotherms, ICP, NH3-TPD, pyridine-IR, SEM, TEM, and MAS NMR .Scientific Research Applications

Biomass Conversion and Sustainable Development

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pivalamide, related to furan derivatives, contributes to the sustainable development of polymers, functional materials, and fuels from biomass. The transformation of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-dimethylfuran, offers an alternative to non-renewable hydrocarbon sources. This process addresses the critical need for sustainable access to raw materials for chemical industries, potentially revolutionizing the production of monomers, polymers, and various carbon-based materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Application and Engine Performance

Research on the application of biomass-derived 2,5-dimethylfuran, closely related to the chemical structure of interest, reveals its potential as a promising transport biofuel. Its physicochemical properties align well with those of petroleum-based fuels, making it a suitable candidate for spark and compression ignition engines. Studies suggest that blending this compound with gasoline or diesel could improve engine emissions without compromising performance, highlighting its role in sustainable and renewable energy sources (Nguyen et al., 2021).

Future Directions

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-8-6-10(9(2)17-8)11(15)7-14-12(16)13(3,4)5/h6,11,15H,7H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJQWFZLAYAXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)

![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)

![2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2532259.png)

![8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532261.png)

![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)